7,8-diethoxy-4-propyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7,8-diethoxy-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-4-7-11-10-14(17)20-15-12(11)8-9-13(18-5-2)16(15)19-6-3/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGMWYLUHQUZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-diethoxy-4-propyl-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one as the starting material.
Etherification Reaction: The starting material undergoes a Williamson etherification reaction with ethyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) to introduce the ethoxy groups at positions 7 and 8.
Alkylation Reaction: The intermediate product is then subjected to an alkylation reaction with propyl bromide in the presence of a base to introduce the propyl group at position 4.
Industrial Production Methods
Industrial production of 7,8-diethoxy-4-propyl-2H-chromen-2-one typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
7,8-Diethoxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The ethoxy and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-Diethoxy-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-diethoxy-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 7,8-diethoxy-4-propyl-2H-chromen-2-one with structurally related coumarins:
Key Observations :
- Lipophilicity : The 4-propyl and diethoxy groups in the target compound confer greater lipophilicity compared to chlorinated or nitroaryl analogues, making it more suitable for lipid-membrane penetration in drug delivery .
- Electronic Effects : Ethoxy groups (electron-donating) contrast with chloro and nitro groups (electron-withdrawing), influencing reactivity in catalytic or photochemical applications .
- Synthetic Routes : Alkylation (e.g., propyl bromide in DMF/K₂CO₃ ) vs. acid-catalyzed condensation (e.g., H₂SO₄ for chlorinated derivatives ) highlights divergent strategies for substituent introduction.
Structural and Analytical Comparisons
- Analogues like 11a benefit from HRMS (m/z 399.1920) for structural validation.
- Elemental Analysis : For 15 (C₁₅H₉ClO₃), experimental C (73.56%) and H (4.99%) align closely with theoretical values (C 73.46%, H 4.79%) , underscoring analytical rigor. The target compound’s calculated C (69.55%) and H (7.30%) suggest distinct compositional profiles.
Q & A
Q. What are the standard synthetic routes for 7,8-diethoxy-4-propyl-2H-chromen-2-one, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, including:
- Etherification : Williamson ether synthesis to introduce ethoxy groups at the 7,8-positions using NaH or K₂CO₃ as a base .
- Propyl Substitution : Alkylation at the 4-position via nucleophilic substitution or Friedel-Crafts alkylation .
- Lactonization : Cyclization under acidic or basic conditions to form the chromenone core . Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., δ ~6.3–8.1 ppm for aromatic protons) and IR (C=O stretch ~1700–1750 cm⁻¹) .
Q. How is the structural conformation of 7,8-diethoxy-4-propyl-2H-chromen-2-one determined experimentally?
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and torsion angles, critical for confirming substituent orientations .
- Spectroscopy : 2D NMR (COSY, HSQC) assigns coupling patterns and spatial proximity of ethoxy/propyl groups .
Q. What spectroscopic techniques are used to validate the purity of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Assesses purity (>95%) and detects byproducts via retention time and UV-Vis absorption (λ ~270–320 nm for chromenones) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of 7,8-diethoxy-4-propyl-2H-chromen-2-one be resolved?
Contradictions often arise from assay variability (e.g., cell lines, concentrations). Methodological solutions include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. normal cells) .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria) .
- Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate target pathways .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Molecular Docking : Simulate binding affinities with proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Q. How can synthetic routes be optimized for greener chemistry and scalability?
- Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Flow Chemistry : Continuous reactors reduce reaction time and improve yield for steps like etherification .
- Catalysis : Use Bi(OTf)₃ or enzyme-mediated reactions to minimize waste .
Q. What strategies are employed to study structure-activity relationships (SAR) in chromenone derivatives?
- Substituent Variation : Synthesize analogs with modified ethoxy/propyl groups to assess impacts on bioactivity (e.g., logP for membrane permeability) .
- 3D-QSAR : Develop CoMFA/CoMSIA models to correlate steric/electronic features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
